molecular formula C22H42F4 B12984391 9,9,10,10-Tetrafluorodocosane

9,9,10,10-Tetrafluorodocosane

Cat. No.: B12984391
M. Wt: 382.6 g/mol
InChI Key: ORGNMUZIJZTQQX-UHFFFAOYSA-N
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Description

9,9,10,10-Tetrafluorodocosane is a fluorinated alkane with the molecular formula C₂₂H₄₂F₄. Derived from docosane (C₂₂H₄₆), it features four fluorine atoms substituted at the 9th and 10th carbon positions. This selective fluorination imparts unique physicochemical properties, such as enhanced hydrophobicity, thermal stability, and chemical inertness, compared to non-fluorinated alkanes.

Properties

Molecular Formula

C22H42F4

Molecular Weight

382.6 g/mol

IUPAC Name

9,9,10,10-tetrafluorodocosane

InChI

InChI=1S/C22H42F4/c1-3-5-7-9-11-12-13-14-16-18-20-22(25,26)21(23,24)19-17-15-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

ORGNMUZIJZTQQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(CCCCCCCC)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10,10-Tetrafluorodocosane typically involves the fluorination of docosane. One common method is the direct fluorination of docosane using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 9,9,10,10-Tetrafluorodocosane may involve more scalable methods such as electrochemical fluorination (ECF) or the use of fluorinating agents like cobalt trifluoride (CoF3). These methods allow for the controlled introduction of fluorine atoms into the hydrocarbon chain, resulting in the desired tetrafluorinated product.

Chemical Reactions Analysis

Types of Reactions: 9,9,10,10-Tetrafluorodocosane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction Reactions: While the fluorinated carbons are relatively inert, the non-fluorinated parts of the molecule can undergo oxidation and reduction reactions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles or nucleophiles, particularly at the non-fluorinated carbon atoms.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry: In chemistry, 9,9,10,10-Tetrafluorodocosane is used as a model compound to study the effects of fluorination on hydrocarbon stability and reactivity. It is also used in the synthesis of other fluorinated compounds and materials.

Biology and Medicine: Fluorinated hydrocarbons like 9,9,10,10-Tetrafluorodocosane are investigated for their potential use in drug delivery systems due to their stability and resistance to metabolic degradation. They are also studied for their interactions with biological membranes and proteins.

Industry: In the industrial sector, 9,9,10,10-Tetrafluorodocosane is used as a lubricant and in the production of specialty polymers and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 9,9,10,10-Tetrafluorodocosane is primarily related to its chemical stability and resistance to degradation. The presence of fluorine atoms creates a strong carbon-fluorine bond, which is one of the strongest bonds in organic chemistry. This bond imparts stability to the molecule and makes it resistant to chemical and biological degradation. The compound’s interactions with other molecules are influenced by the electronegativity of fluorine, which can affect the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Fluorinated Alkanes and Deuterated Analogues

(a) Tetracosanoic-9,9,10,10-d₄ Acid
  • Structure : A 24-carbon carboxylic acid with deuterium at C9 and C10 (C₂₄H₄₂D₄O₂).
  • Molecular Weight : 372.66 g/mol .
  • Applications : Primarily used as an analytical standard in mass spectrometry and isotope labeling studies .
  • Comparison : Unlike 9,9,10,10-Tetrafluorodocosane, this compound is a carboxylic acid with deuterium substitution, making it critical for isotopic tracing but less relevant for material science applications.
(b) Perfluorotetracosane
  • Structure : Fully fluorinated 24-carbon chain (C₂₄F₅₀).
  • Molecular Weight : ~1,200 g/mol (estimated) .
  • Applications : Used in high-performance coatings and electrical insulation due to extreme chemical resistance .
  • Comparison : Fully fluorinated chains exhibit higher thermal stability but greater environmental persistence, raising toxicity concerns compared to partially fluorinated compounds like 9,9,10,10-Tetrafluorodocosane .

Fluorinated and Substituted Aromatic Systems

(a) 9,9,10,10-Tetrafluoro-9,10-dihydrophenanthrene
  • Structure : A fused phenanthrene ring with tetrafluoro substitution at C9 and C10.
  • Comparison : The aromatic system enables π-π stacking interactions critical for biological activity, unlike the aliphatic 9,9,10,10-Tetrafluorodocosane.
(b) 9,9,10,10-Tetramethyl-9,10-dihydroanthracene
  • Structure : Anthracene derivative with methyl groups at C9 and C10 (C₁₈H₂₀).
  • Molecular Weight : 236.36 g/mol .
  • Applications : Used in organic electronics (e.g., OLEDs) due to its planar structure and electron-donating methyl groups .
  • Comparison : Methyl substitution enhances solubility in organic solvents, whereas fluorine in 9,9,10,10-Tetrafluorodocosane increases electronegativity and oxidative stability.

Data Table: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substitutions Applications
9,9,10,10-Tetrafluorodocosane C₂₂H₄₂F₄ ~382.56 Fluorine (C9, C10) Surfactants, lubricants (inferred)
Tetracosanoic-9,9,10,10-d₄ Acid C₂₄H₄₂D₄O₂ 372.66 Deuterium Analytical standards
Perfluorotetracosane C₂₄F₅₀ ~1,200 Full fluorination Coatings, insulation
9,9,10,10-Tetrafluoro-dihydrophenanthrene C₁₄H₁₀F₄ ~278.23 Fluorine (aromatic) Pharmaceuticals
9,9,10,10-Tetramethyl-dihydroanthracene C₁₈H₂₀ 236.36 Methyl Organic electronics

Research Findings and Trends

Synthetic Routes :

  • Fluorinated alkanes like 9,9,10,10-Tetrafluorodocosane are synthesized via radical fluorination or nucleophilic substitution, whereas deuterated analogues require isotopic exchange .
  • Aromatic fluorinated compounds (e.g., HCV inhibitors) involve multi-step coupling reactions, as seen in and .

Environmental and Toxicological Considerations: Perfluorinated compounds (PFCs) exhibit bioaccumulation and toxicity, as noted in . Partially fluorinated derivatives like 9,9,10,10-Tetrafluorodocosane may pose lower risks but require further study.

Functional Versatility :

  • Fluorine’s electronegativity enhances stability in alkanes, while deuterium in acids aids in metabolic tracing. Methyl/phenyl groups in aromatic systems optimize electronic properties for optoelectronics .

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